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Introduction

Leucine-rich repeat kinase 2 (LRRK2) is a critical enzyme implicated in the pathogenesis of

Parkinson's disease (PD).[1][2] Mutations in the LRRK2 gene are a significant cause of familial

and sporadic PD, often leading to increased kinase activity.[1][3] The phosphorylation of

LRRK2 at serine 935 (pS935) serves as a robust biomarker of the enzyme's activity.[4][5]

Treatment with LRRK2 kinase inhibitors consistently leads to a decrease in pS935 levels,

making it a valuable pharmacodynamic biomarker for assessing the efficacy of potential

therapeutic compounds.[4][6]

CZC-25146 is a potent and selective LRRK2 inhibitor with IC50 values of 4.76 nM for wild-type

LRRK2 and 6.87 nM for the G2019S mutant form.[7] This cell-permeable compound effectively

reduces mutant LRRK2-induced injury in cultured neurons.[8] This application note provides

detailed protocols for measuring the dephosphorylation of LRRK2 at S935 in cellular models

following treatment with CZC-25146, utilizing Western Blot and ELISA methodologies.

LRRK2 Signaling and Inhibition
The precise mechanism regulating S935 phosphorylation is complex and involves upstream

kinases. However, it is well-established that LRRK2's own kinase activity is essential for

maintaining this phosphorylation state.[1][6] LRRK2 inhibitors, like CZC-25146, block the
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kinase function, leading to the rapid dephosphorylation of S935.[1] This event can be quantified

to determine the potency and cellular efficacy of the inhibitor.
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Figure 1: LRRK2 S935 phosphorylation pathway and mechanism of CZC-25146 inhibition.
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Quantitative Data Presentation
The following table presents example data from a dose-response experiment in a cellular

model (e.g., SH-SY5Y cells overexpressing LRRK2) treated with CZC-25146 for 90 minutes.[9]

The levels of pS935-LRRK2 are quantified relative to total LRRK2 and normalized to the

vehicle (DMSO) control.

CZC-25146 Conc. (nM)
pS935-LRRK2 Level
(Normalized)

% Inhibition

0 (Vehicle) 1.00 0%

1 0.85 15%

5 0.52 48%

10 0.28 72%

50 0.09 91%

100 0.05 95%

Table 1: Dose-dependent inhibition of LRRK2 S935 phosphorylation by CZC-25146.

Experimental Protocols
I. Cell Culture and Treatment

Cell Line: Use a human cell line with detectable endogenous LRRK2 (e.g., SH-SY5Y

neuroblastoma, HEK293) or cells overexpressing LRRK2.

Culture Conditions: Culture cells in the appropriate medium (e.g., DMEM/F12 for SH-SY5Y)

supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin, at 37°C

in a 5% CO2 humidified incubator.

Seeding: Plate cells in 6-well plates at a density that will result in 80-90% confluency on the

day of the experiment.
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Compound Preparation: Prepare a 10 mM stock solution of CZC-25146 in DMSO.[7] Further

dilute in culture medium to achieve the final desired concentrations. Ensure the final DMSO

concentration does not exceed 0.1% in all wells, including the vehicle control.

Treatment: Aspirate the old medium from the cells and replace it with a medium containing

the various concentrations of CZC-25146 or vehicle (DMSO).

Incubation: Incubate the cells for a standard duration, typically 60-90 minutes, at 37°C.[9][10]

II. Preparation of Cell Lysates

Wash: After incubation, place the culture plates on ice and wash the cells twice with ice-cold

Phosphate-Buffered Saline (PBS).

Lysis: Add 100-150 µL of ice-cold lysis buffer per well. A common lysis buffer is RIPA buffer

supplemented with protease and phosphatase inhibitor cocktails.

Scrape and Collect: Scrape the cells off the plate and transfer the lysate to a pre-chilled

microcentrifuge tube.

Incubate and Clarify: Incubate the lysate on ice for 30 minutes with occasional vortexing.

Centrifuge at ~14,000 x g for 15 minutes at 4°C to pellet cell debris.

Collect Supernatant: Carefully transfer the supernatant (the protein lysate) to a new pre-

chilled tube. Store at -80°C or proceed to protein quantification.

III. Method A: Western Blotting Protocol

This method provides a semi-quantitative analysis of pS935-LRRK2 levels.[11][12]

Protein Quantification: Determine the protein concentration of each lysate using a standard

method like the BCA assay.

Sample Preparation: Mix 20-30 µg of protein from each sample with 4x NuPAGE LDS

sample buffer and a reducing agent (e.g., β-mercaptoethanol). Heat the samples at 70-95°C

for 10 minutes.[13]
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SDS-PAGE: Load the prepared samples onto a 4-12% Bis-Tris polyacrylamide gel. Include a

protein ladder to determine molecular weight. Run the gel until adequate separation is

achieved.

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose

membrane using a wet or semi-dry transfer system.[12]

Blocking: Block the membrane for 1 hour at room temperature in a blocking buffer (e.g., 5%

non-fat dry milk or BSA in Tris-Buffered Saline with 0.1% Tween-20 (TBST)).[13]

Primary Antibody Incubation: Incubate the membrane overnight at 4°C with a primary

antibody specific for pS935-LRRK2 (e.g., Rabbit anti-LRRK2 [pS935]). Use a separate

membrane for a total LRRK2 primary antibody as a loading control.

Washing: Wash the membrane three times for 10 minutes each with TBST.

Secondary Antibody Incubation: Incubate the membrane with an appropriate HRP-

conjugated secondary antibody for 1 hour at room temperature.

Detection: After further washes, add an enhanced chemiluminescence (ECL) substrate and

visualize the protein bands using a chemiluminescence imaging system.

Analysis: Quantify the band intensities using densitometry software. Normalize the pS935-

LRRK2 signal to the total LRRK2 signal for each sample.

IV. Method B: Sandwich ELISA Protocol

This method provides a more quantitative and higher-throughput analysis.[3][10]

Plate Coating: Use a microtiter plate pre-coated with a capture antibody specific for total

LRRK2.

Sample Addition: Add 50-100 µL of cell lysate (diluted to a consistent protein concentration)

or standards to the appropriate wells.

Incubation: Incubate the plate for a specified time (e.g., 90 minutes to 2 hours) at room

temperature to allow LRRK2 to bind to the capture antibody.[3]
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Washing: Wash the wells multiple times with the provided wash buffer to remove unbound

proteins.

Detection Antibody: Add a detection antibody specific for the phosphorylated S935 epitope.

This antibody is often biotin-conjugated. Incubate for 1-2 hours.

Enzyme Conjugate: After another wash step, add an enzyme conjugate (e.g., Streptavidin-

HRP). Incubate for 30 minutes.

Substrate Addition: After a final wash, add a TMB substrate solution to each well. A color

change will develop in wells containing pS935-LRRK2.[14]

Stop Reaction: Stop the reaction by adding a stop solution (e.g., sulfuric acid). The color will

change from blue to yellow.

Measurement: Read the absorbance of each well at 450 nm using a microplate reader.

Analysis: Generate a standard curve from the standards. Use this curve to calculate the

concentration of pS935-LRRK2 in each sample. Normalize these values to the total LRRK2

concentration if measured separately.

Experimental Workflow
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Workflow for Measuring pS935-LRRK2 Levels
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Figure 2: Overall experimental workflow from cell treatment to data analysis.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b560049#measuring-lrrk2-ps935-levels-after-czc-
25146-treatment]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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